An In-Depth Technical Guide to 1,1,2-Trimethoxyethane: Chemical Properties and Structure
An In-Depth Technical Guide to 1,1,2-Trimethoxyethane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental characterization of 1,1,2-trimethoxyethane. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a solvent or a reagent in organic synthesis.
Chemical Identity and Structure
1,1,2-Trimethoxyethane, also known as methoxyacetaldehyde dimethyl acetal, is a colorless liquid.[1] Its chemical structure consists of an ethane backbone with three methoxy groups, two of which are attached to the first carbon atom, forming an acetal functional group, and the third is attached to the second carbon atom.
Below is a diagram illustrating the chemical structure of 1,1,2-trimethoxyethane.
Caption: Chemical structure of 1,1,2-trimethoxyethane.
Physicochemical Properties
A summary of the key physicochemical properties of 1,1,2-trimethoxyethane is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂O₃ | [2] |
| Molecular Weight | 120.15 g/mol | [3] |
| CAS Number | 24332-20-5 | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 56-59 °C at 56 mmHg | [4] |
| Density | 0.932 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.392 | [5] |
| Flash Point | 23 °C (74 °F) | [4] |
| Solubility | Soluble in water and other polar solvents. | [6] |
| IUPAC Name | 1,1,2-trimethoxyethane | [3] |
| SMILES | COCC(OC)OC | [3] |
| InChIKey | DYOZNCVZPFIXLU-UHFFFAOYSA-N | [7] |
Experimental Protocols
This section details the methodologies for the synthesis and spectroscopic characterization of 1,1,2-trimethoxyethane.
Synthesis via Acid-Catalyzed Acetalization
1,1,2-Trimethoxyethane can be synthesized through the acid-catalyzed reaction of methoxyacetaldehyde with methanol. The reaction involves the formation of a hemiacetal intermediate, followed by the elimination of water to form the stable dimethyl acetal. Trimethyl orthoformate can be used as both a reactant and a dehydrating agent to drive the equilibrium towards the product.[8][9][10]
Reactants:
-
Methoxyacetaldehyde
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
Acid catalyst (e.g., concentrated Sulfuric Acid or Hydrochloric Acid)[1]
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a solution of methoxyacetaldehyde (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).[1]
-
Cool the mixture in an ice bath and add a catalytic amount of concentrated sulfuric acid dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]
-
Upon completion, neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until the cessation of effervescence.
-
Remove the excess methanol and other volatile components under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the product with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1,1,2-trimethoxyethane.
-
The product can be further purified by distillation under reduced pressure.
Spectroscopic Characterization
¹H NMR Spectroscopy:
-
Apparatus: A 400 MHz or 500 MHz NMR spectrometer.[12]
-
Sample Preparation: Prepare a solution of 1,1,2-trimethoxyethane (approx. 5-10 mg) in deuterated chloroform (CDCl₃, approx. 0.6 mL).
-
Acquisition Parameters:
-
Solvent: CDCl₃
-
Temperature: 25 °C[12]
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Pulse Sequence: A standard single-pulse sequence.
-
Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
¹³C NMR Spectroscopy:
-
Apparatus: A 100 MHz or 125 MHz NMR spectrometer.[12]
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquisition Parameters:
-
Solvent: CDCl₃
-
Temperature: 25 °C[12]
-
Internal Standard: CDCl₃ signal at 77.16 ppm.
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
-
-
Apparatus: A standard FTIR spectrometer.
-
Sample Preparation: As 1,1,2-trimethoxyethane is a liquid, the spectrum can be obtained from a neat sample. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film (liquid cell with a path length of 0.015 mm).[3]
-
Acquisition Parameters:
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are typically sufficient.
-
-
Data Processing: A background spectrum of the empty KBr plates should be acquired and subtracted from the sample spectrum.
-
Apparatus: A mass spectrometer, for instance, a Hitachi M-80B, capable of electron ionization.[3]
-
Sample Introduction: The sample can be introduced via direct injection or through a gas chromatograph (GC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for this type of compound.[13]
-
Acquisition Parameters:
-
Ionization Energy: 70 eV.[3]
-
Mass Range: Scan from m/z 30 to 150 to cover the molecular ion and expected fragment ions.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.
Logical Workflow and Relationships
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of 1,1,2-trimethoxyethane.
References
- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 1,1,2-Trimethoxyethane | C5H12O3 | CID 47520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. parchem.com [parchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,1,2-Trimethoxyethane(24332-20-5) 1H NMR spectrum [chemicalbook.com]
- 8. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Ethane, 1,1,2-trimethoxy- [webbook.nist.gov]
